molecular formula C16H21N3O2S2 B2574155 N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide CAS No. 1049440-52-9

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2574155
CAS No.: 1049440-52-9
M. Wt: 351.48
InChI Key: OZFXVTIBTPKNOK-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of a phenylpiperazine moiety linked to a thiophene-2-sulfonamide group through an ethyl chain. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide typically involves the alkylation of 4-phenylpiperazine with an appropriate alkylating agent, followed by the introduction of the thiophene-2-sulfonamide group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the phenylpiperazine moiety.

Scientific Research Applications

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its anticonvulsant and neuroprotective properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene-2-sulfonamide group may contribute to the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a thiophene ring.

Uniqueness

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is unique due to the combination of the phenylpiperazine and thiophene-2-sulfonamide groups, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c20-23(21,16-7-4-14-22-16)17-8-9-18-10-12-19(13-11-18)15-5-2-1-3-6-15/h1-7,14,17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFXVTIBTPKNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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